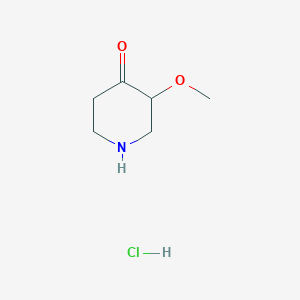
2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine
描述
2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The mechanism of action of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine involves its interaction with ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype. 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine acts as a competitive antagonist of the AMPA receptor, which means that it binds to the receptor site and prevents the binding of the natural ligand, glutamate. This results in the inhibition of synaptic transmission and the modulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine depend on the specific experimental conditions and the target system. In general, this compound has been found to modulate the activity of AMPA receptors, which are involved in several physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic value in the treatment of psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine in lab experiments is its high selectivity and potency for the AMPA receptor subtype. This allows for precise modulation of the receptor activity and reduces the potential for off-target effects. Another advantage is the availability of synthetic methods for the production of this compound, which allows for the optimization of the reaction conditions and the scalability of the synthesis. However, one limitation of using 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine is its limited solubility in aqueous solutions, which can affect its bioavailability and experimental design.
未来方向
The potential applications of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine in scientific research are vast and varied. Some of the future directions for this compound include:
1. Development of novel drug candidates for the treatment of psychiatric disorders based on the AMPA receptor modulation.
2. Investigation of the role of AMPA receptors in synaptic plasticity and neuronal development using 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine as a tool.
3. Optimization of the synthetic methods for the production of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine and its analogs to improve the yield and purity of the compound.
4. Study of the pharmacokinetics and pharmacodynamics of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine and its derivatives to improve their therapeutic efficacy and safety.
5. Exploration of the potential applications of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine in other fields of scientific research, such as materials science and catalysis.
In conclusion, 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine is a promising compound that has significant potential in various fields of scientific research. Its unique properties and selectivity for the AMPA receptor subtype make it a valuable tool for studying the function of glutamate receptors and their role in physiological processes. Further research on this compound and its derivatives can lead to the development of novel drug candidates and the advancement of scientific knowledge in several fields.
科学研究应用
2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of several diseases, including depression, anxiety, and schizophrenia. In neuroscience, 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine has been used as a tool to study the function of ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs that interact with glutamate receptors.
属性
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)7-1-4-13(5-2-7)6-3-12/h7H,1-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPIEUHVJNKAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734897 | |
| Record name | 2-[4-(Trifluoromethyl)piperidin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine | |
CAS RN |
1228762-53-5 | |
| Record name | 2-[4-(Trifluoromethyl)piperidin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B3365396.png)


![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B3365413.png)

![3-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B3365434.png)
![6-Tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3365439.png)




